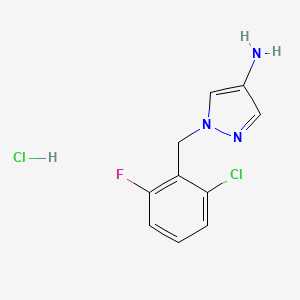

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1147198-88-6

Cat. No.: VC4559538

Molecular Formula: C10H10Cl2FN3

Molecular Weight: 262.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147198-88-6 |

|---|---|

| Molecular Formula | C10H10Cl2FN3 |

| Molecular Weight | 262.11 |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H |

| Standard InChI Key | HFHBGDMHFGQLBO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine hydrochloride, reflects its benzyl-substituted pyrazole backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1147198-88-6 |

| Molecular Formula | C₁₀H₁₀Cl₂FN₃ |

| Molecular Weight | 262.11 g/mol |

| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl |

| InChIKey | HFHBGDMHFGQLBO-UHFFFAOYSA-N |

| PubChem CID | 17349598 |

The hydrochloride salt enhances solubility relative to the free base (C₁₀H₉ClFN₃), though exact solubility data remain unspecified.

Structural Analysis

The molecule comprises:

-

A pyrazole ring (positions 1–4) with an amine group at position 4.

-

A 2-chloro-6-fluorobenzyl group linked to the pyrazole’s nitrogen at position 1.

-

Chlorine and fluorine atoms at ortho positions on the benzyl ring, creating steric and electronic effects that influence receptor binding .

X-ray crystallography data are unavailable, but computational models predict a planar pyrazole ring with a dihedral angle of ~30° between the benzyl and pyrazole moieties, optimizing π-π stacking interactions.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, analogous pyrazole derivatives are typically synthesized via:

-

N-Alkylation: Reacting 4-aminopyrazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃).

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Key challenges include controlling regioselectivity during benzyl substitution and minimizing byproducts from halogen exchange reactions.

Analytical Characterization

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 262.11, consistent with the molecular weight.

-

NMR Spectroscopy:

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| 1-(2-Chloro-4-fluorobenzyl) analog | Cl at C2, F at C4 | Reduced steric hindrance |

| 1-(4-Bromo-2-fluorobenzyl) analog | Br instead of Cl | Higher molecular weight |

The 2-chloro-6-fluoro configuration uniquely balances electronic effects and steric bulk, favoring target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume